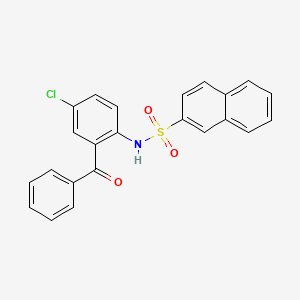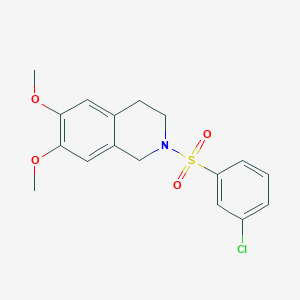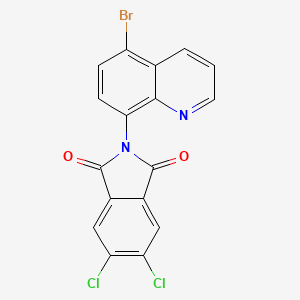![molecular formula C28H14N2O6 B3512276 20-(1,3-dioxoisoindol-5-yl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B3512276.png)
20-(1,3-dioxoisoindol-5-yl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Overview
Description
The compound “20-(1,3-dioxoisoindol-5-yl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” is a complex organic molecule with a unique structure. It features multiple rings and functional groups, making it a subject of interest in various fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of its core structure and the introduction of various functional groups. Typical synthetic routes might include:
Cyclization reactions: to form the pentacyclic core.
Functional group transformations: to introduce the dioxoisoindol and dioxoaza groups.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: like halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological macromolecules.
Medicine: Possible therapeutic effects or as a lead compound for drug development.
Industry: Use in materials science or as a catalyst.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways: Biological or chemical pathways that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pentacyclic molecules or those with similar functional groups. Examples could be:
Phthalocyanines: Known for their stability and electronic properties.
Porphyrins: Important in biological systems and materials science.
Uniqueness
The uniqueness of the compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
20-(1,3-dioxoisoindol-5-yl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O6/c31-25-17-10-9-14(11-18(17)26(32)29-25)30-27(33)19-12-23-24(13-20(19)28(30)34)36-22-8-4-2-6-16(22)15-5-1-3-7-21(15)35-23/h1-13H,(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSXCIVVHBBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC4=C(O2)C=C5C(=C4)C(=O)N(C5=O)C6=CC7=C(C=C6)C(=O)NC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dichloro-2-(4-morpholinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3512196.png)
![(2-Iodophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B3512200.png)

![1-(diphenylmethyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B3512204.png)
![N,N'-dimethyl-2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3512214.png)
![N-(4-fluorophenyl)-2-{3-[(5Z)-2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3512226.png)
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B3512239.png)

![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-bromophenyl)thio]phthalonitrile](/img/structure/B3512242.png)
![4-[4-(2-chloro-6-nitrophenoxy)benzoyl]morpholine](/img/structure/B3512246.png)
![5-(2-methoxyphenoxy)-2-[3-(2-quinoxalinyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3512247.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B3512253.png)
![2-[(5-Bromoquinolin-8-yl)carbamoyl]-4,5-dichlorobenzoic acid](/img/structure/B3512263.png)

